3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole
Description
3-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole core substituted at positions 3, 4, and 3. The 4-ethoxyphenyl substituent at position 5 contributes to lipophilicity and π-π stacking interactions, while the phenyl group at position 4 stabilizes the triazole ring through resonance. This compound is synthesized via nucleophilic substitution reactions, as exemplified in related triazole derivatives (e.g., alkylation of triazole-3-thiols with halogenated benzyl groups) .
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(4-ethoxyphenyl)-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3OS/c1-2-29-19-11-9-17(10-12-19)22-26-27-23(28(22)18-6-4-3-5-7-18)30-15-16-8-13-20(24)21(25)14-16/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSONWLQDFMUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Attachment of the Dichlorobenzyl Group: This step involves the reaction of the triazole intermediate with 3,4-dichlorobenzyl chloride under basic conditions to form the sulfanyl linkage.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction.
Final Assembly: The final product is obtained by coupling the phenyl group to the triazole ring through a suitable coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Oxidation
The compound’s sulfanyl (–S–) group and aromatic substituents render it susceptible to oxidation. Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the sulfanyl group to a sulfinyl (–SO–) or sulfonyl (–SO₂–) moiety. For example, similar triazoles with sulfanyl groups undergo oxidation via electrophilic attack on sulfur, forming stable sulfones .
Reduction
Reduction of the triazole ring or sulfanyl group is achievable using agents like sodium borohydride or lithium aluminum hydride. The triazole ring’s stability under reducing conditions depends on substituent electron density, though steric hindrance from bulky groups (e.g., dichlorobenzyl) may limit reactivity.
Nucleophilic Substitution
The sulfanyl group’s sulfur atom can act as a nucleophile, displacing leaving groups in substitution reactions. For instance, analogous triazoles react with alkyl halides (e.g., dichlorobenzyl chloride) via SN2 mechanisms , forming new sulfanyl linkages. The ethoxyphenyl group may also participate in substitution if activated by electron-deficient conditions.
Metal-Mediated Reactions
Triazole rings are known to coordinate metal ions (e.g., Cu, Zn), enabling catalytic transformations. While not directly documented for this compound, related triazoles form metal complexes that facilitate cross-coupling reactions .
Oxidation
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Reagents : H₂O₂, KMnO₄
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Conditions : Aqueous or organic solvents, controlled pH/temperature
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Outcome : Conversion of –S– to –SO₂–, altering lipophilicity and biological activity .
Reduction
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Reagents : NaBH₄, LiAlH₄
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Conditions : Inert solvents (THF, DMF), reflux
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Outcome : Potential reduction of the triazole ring or sulfanyl group, though steric effects may limit efficiency.
Nucleophilic Substitution
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Reagents : Alkyl halides, bases (K₂CO₃)
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Conditions : Polar aprotic solvents (DMF), reflux
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Mechanism : SN2 displacement at sulfur, forming new sulfanyl bonds.
Metal Coordination
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Reagents : CuI, ZnCl₂
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Conditions : Solvent mixtures, room temperature
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Outcome : Formation of metal complexes for catalytic applications .
Comparative Analysis of Reaction Yields and Conditions
Structural and Functional Implications
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Sulfanyl Group : A key site for redox and substitution reactions, influencing the compound’s reactivity and biological activity.
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Triazole Ring : Stabilizes the molecule but limits reduction; electron-withdrawing substituents (e.g., Cl) enhance oxidation susceptibility .
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Ethoxyphenyl Group : Electron-donating, may deactivating aromatic rings toward electrophilic substitution .
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity :
- Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that related triazoles can inhibit the growth of resistant strains of bacteria and fungi, making them potential candidates for new antimicrobial agents .
- Antifungal Properties :
- Chemopreventive and Chemotherapeutic Effects :
Agricultural Applications
- Fungicides :
- Plant Growth Regulators :
Material Science Applications
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Polymer Chemistry :
- The unique structure of triazoles makes them suitable for incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into polymers containing triazole moieties shows promise in developing advanced materials for various industrial applications .
- Sensors and Catalysts :
Case Studies
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Antimicrobial Efficacy Study :
- A recent study synthesized several triazole derivatives and tested their antimicrobial activity using agar-well diffusion methods against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups .
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Fungicidal Activity Evaluation :
- Another research project focused on evaluating the antifungal properties of a series of triazole compounds against Candida albicans. The study found that specific substitutions on the triazole ring enhanced antifungal activity, suggesting structural modifications could lead to more effective agents .
Mechanism of Action
The mechanism of action of 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and biological activities of analogous 1,2,4-triazole derivatives:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl, NO₂) at the benzylsulfanyl position enhance metabolic stability and target binding. For example, 3-[(4-chlorobenzyl)sulfanyl] derivatives show potent cholinesterase inhibition , while 3-[(4-fluorobenzyl)sulfanyl] analogs exhibit COX-2 selectivity . Alkyl chain length: Longer alkyl chains (e.g., decylthio) improve antimicrobial activity due to enhanced membrane permeability .
Synthetic Yields and Stability :
- Derivatives with 3,4-dichlorobenzylsulfanyl groups (e.g., target compound) are synthesized in moderate yields (77–87%) via nucleophilic substitution .
- Nitro-substituted analogs (e.g., 4-nitrobenzylsulfanyl) face stability challenges, leading to discontinuation in some studies .
Structural Conformations :
- L-shaped molecular conformations are common in triazoles with bulky aryl substituents, as observed in crystallographic studies of 3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl) derivatives .
Biological Activity Trends :
Biological Activity
The compound 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole (CAS No. 868255-98-5) is a member of the triazole family, known for its diverse biological activities. This article focuses on its pharmacological properties, particularly its antibacterial and anticancer activities, supported by relevant research findings and case studies.
- Molecular Formula : C23H19Cl2N3OS
- Molecular Weight : 456.39 g/mol
- Boiling Point : 631.4 ± 65.0 °C (predicted)
- Density : 1.31 ± 0.1 g/cm³ (predicted)
These properties indicate a stable compound with potential for various applications in medicinal chemistry.
Antibacterial Activity
Research has shown that triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated alongside other triazole derivatives for its effectiveness against various bacterial strains.
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Mechanism of Action :
- Triazoles typically inhibit the synthesis of ergosterol in fungal cells and can disrupt bacterial cell wall synthesis. This dual action enhances their efficacy against both bacterial and fungal pathogens.
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Case Studies :
- A study conducted on various triazole derivatives demonstrated that compounds with similar structures to this compound displayed potent activity against Gram-positive and Gram-negative bacteria, including MRSA and E. coli .
- The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 5 µg/mL to 16 µg/mL against resistant strains, indicating strong antibacterial properties.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazole A | MRSA | 5 |
| Triazole B | E. coli | 8 |
| Target Compound | S. aureus | 10 |
Anticancer Activity
The anticancer potential of triazoles is gaining attention due to their ability to selectively target cancer cells while sparing normal cells.
- Selectivity Towards Cancer Cells :
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Research Findings :
- A recent study highlighted that derivatives of triazoles with specific substitutions at the phenyl ring showed enhanced activity against various cancer cell lines compared to standard chemotherapeutics like doxorubicin . The structure of the compound suggests potential modifications that could further improve its efficacy.
Q & A
Q. What are the established synthetic routes for constructing the 1,2,4-triazole core in this compound?
The triazole core is typically synthesized via cyclization of thiourea derivatives or condensation reactions. A common method involves reacting a substituted benzaldehyde with a thiourea precursor under acidic conditions. For example:
- Dissolve 0.001 mol of a thiourea derivative (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol, add glacial acetic acid and substituted benzaldehyde, and reflux for 4 hours .
- Cyclization can also be achieved using thiocyanate reagents under controlled pH and temperature to optimize yield .
Key Reaction Conditions Table
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| Thiourea formation | Cycloheptylamine + thiocyanate | Precursor synthesis | 60-75% |
| Cyclization | Glacial acetic acid, reflux (4 hrs) | Triazole core formation | 70-85% |
| Functionalization | Substituted benzyl halides, base (K₂CO₃) | Sulfanyl group introduction | 65-80% |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethoxyphenyl, dichlorobenzyl groups).
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves 3D structure using programs like SHELXL . For example, CCDC-1441403 (referenced in crystallographic studies) provides bond-length data for validation .
- FT-IR : Identifies functional groups (e.g., C-S stretch at ~650 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical data?
Discrepancies in bond lengths or electronic properties can arise due to solvent effects or crystal packing. Strategies include:
- DFT optimization : Compare gas-phase computational models (B3LYP/6-31G*) with crystallographic data to adjust for environmental factors .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) that may distort experimental results .
- Example: A study on similar triazoles showed a 0.02 Å deviation in C-S bond lengths between XRD and DFT, attributed to crystal lattice forces .
Q. What experimental design considerations are critical for preventing sulfanyl group oxidation during synthesis?
The sulfanyl (-S-) group is prone to oxidation. Mitigation strategies:
- Inert atmosphere : Use N₂/Ar to prevent O₂ exposure during reactions .
- Low-temperature conditions : Perform substitutions at 0–5°C to slow oxidation kinetics.
- Post-synthesis stabilization : Purify via column chromatography (silica gel, hexane/EtOAc) and store under inert gas .
Q. How can structure-activity relationship (SAR) studies guide biological activity optimization?
- Substituent variation : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance lipophilicity and membrane permeability .
- Bioisosteric replacement : Substitute the dichlorobenzyl group with fluorinated analogs to improve metabolic stability .
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase profiling) to correlate structural features with activity .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic and NMR data for this compound?
- Cross-validation : Use SHELXPRO to refine crystallographic models against NMR-derived torsion angles .
- Dynamic effects : NMR captures solution-state conformers, while XRD shows static crystal structures. Molecular dynamics simulations bridge this gap .
- Example: A 2023 study resolved discrepancies in phenyl ring orientations by overlaying XRD and NOESY NMR data .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
